molecular formula C8H8BrNO3 B1383551 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS No. 1823332-95-1

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Cat. No. B1383551
CAS RN: 1823332-95-1
M. Wt: 246.06 g/mol
InChI Key: PXGQJVSZKYEKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . This compound is used in diverse scientific research, including fields like medicinal chemistry, organic synthesis, and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a bromine atom, at the 2nd and 6th positions with methoxy groups (-OCH3), and at the 3rd position with a carbaldehyde group (-CHO) .


Physical And Chemical Properties Analysis

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 311.6±37.0 °C at 760 mmHg . The flash point is 142.3±26.5 °C .

Scientific Research Applications

  • Crystallography and Molecular Structure Analysis :

    • A study focused on the intermolecular interactions in the crystal structure of a derivative of 5-bromo-1H-indole-3-carbaldehyde, revealing short intermolecular connections and atom-to-atom interactions. This work involved detailed spectroscopic, thermal tools, and X-ray single crystal diffraction analysis, contributing to the understanding of molecular structures and interactions (Barakat et al., 2017).
  • Synthesis of Bioactive Compounds :

    • Research on the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives demonstrated the utility of these compounds as building blocks for synthesizing various bioactive alkaloids. This indicates the potential role of related chemicals in the development of pharmacologically relevant substances (Ando & Terashima, 2010).
  • Organic Synthesis Methodologies :

    • A study reported an efficient method for synthesizing functionalized pyrrole-3-carbaldehydes, involving a one-pot reaction using 5-bromo-1,2,3-triazine. This highlights the compound's role in facilitating novel organic synthesis methodologies (Wu et al., 2022).
  • Development of Antibiotics :

    • Research on the synthesis of central skeletons for macrocyclic antibiotics demonstrated the transformation of related compounds into bioactive molecules. This is significant for the development of new antibiotics and other pharmaceutical agents (Okumura et al., 1998).
  • Spectroscopic Studies of Metal Complexes :

    • A study on the synthesis and characterization of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) compounds provides insight into the bonding characteristics and electronic structure of such metal complexes. This research can be valuable in understanding the chemical and physical properties of metal-organic frameworks (García-Tojal et al., 1996).

properties

IUPAC Name

5-bromo-2,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQJVSZKYEKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.